6-Methyl-3-phenyl-4H-chromen-4-one oxime, also known as 4H-1-benzopyran-4-one, 6-methyl-3-phenyl-, oxime, is a compound with the molecular formula and a molecular weight of 251.28 g/mol. It features a chromone structure, characterized by a benzopyranone core with a methyl group at the sixth position and a phenyl group at the third position. The oxime functional group is attached at the fourth position, resulting from the reaction of a carbonyl compound with hydroxylamine. This compound exhibits unique physicochemical properties, including a melting point range of 162-163 °C and an estimated density of approximately 1.18 g/cm³ .
The primary chemical reaction involving 6-Methyl-3-phenyl-4H-chromen-4-one oxime is its formation from the corresponding ketone or aldehyde through a condensation reaction with hydroxylamine. This process typically occurs under acidic or basic conditions and can be facilitated by heating. The reaction can be represented as follows:
In addition to its formation, 6-Methyl-3-phenyl-4H-chromen-4-one oxime can undergo various transformations, including hydrolysis back to the original carbonyl compound or further reactions to form more complex derivatives, such as phosphine oxide derivatives when reacted with phosphine reagents .
Research indicates that compounds related to 6-Methyl-3-phenyl-4H-chromen-4-one oxime exhibit significant biological activities. For instance, studies have shown that flavonoids and their derivatives possess anticancer properties, with some derivatives demonstrating antiproliferative effects against various cancer cell lines. Specifically, oxime derivatives of flavones have shown IC50 values ranging from 28.7 to 49.5 µM against breast cancer cell lines (MDA-MB-231) and other types of cancer . The presence of hydroxyl groups in certain derivatives enhances their biological activity.
The synthesis of 6-Methyl-3-phenyl-4H-chromen-4-one oxime can be achieved through several methods:
6-Methyl-3-phenyl-4H-chromen-4-one oxime and its derivatives find applications in various fields:
Interaction studies involving 6-Methyl-3-phenyl-4H-chromen-4-one oxime have focused on its potential synergistic effects with other drugs or compounds in biological systems. For example, studies on flavonoids suggest that their interactions with cellular pathways could enhance their therapeutic efficacy against cancer cells by modulating signaling pathways involved in cell proliferation and apoptosis . Additionally, research into the structure-activity relationship of similar compounds helps elucidate how modifications affect biological activity.
Several compounds share structural similarities with 6-Methyl-3-phenyl-4H-chromen-4-one oxime:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Hydroxyflavone | Flavonoid | Antiproliferative activity |
| 7-Hydroxyflavone | Flavonoid | Antioxidant properties |
| Chrysin | Flavonoid | Anticancer and anti-inflammatory |
| Apigenin | Flavonoid | Anticancer and neuroprotective |
The uniqueness of 6-Methyl-3-phenyl-4H-chromen-4-one oxime lies in its specific substitution pattern on the chromone ring, which influences its biological activity compared to other flavonoids. The presence of both methyl and phenyl groups enhances its lipophilicity and potential bioactivity against specific cancer cell lines, distinguishing it from other similar compounds that may lack these substituents .
Nucleophilic oximation of the chromone carbonyl group represents a foundational approach for synthesizing 6-methyl-3-phenyl-4H-chromen-4-one oxime. This method typically involves the reaction of hydroxylamine hydrochloride with the chromone ketone under basic conditions. For instance, the oximation of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride in sodium hydroxide/ethanol at room temperature yielded oxime derivatives through a mechanism involving nucleophilic attack on the carbonyl carbon, followed by tautomerization. Electron-withdrawing substituents on the chromone core, such as chloro or formyl groups, enhance electrophilicity at the carbonyl position, facilitating oxime formation.
A study demonstrated that substituting the reaction solvent (e.g., pyridine) or adjusting the temperature (reflux vs. ambient) significantly impacts reaction efficiency. For example, chromones bearing strong electron-withdrawing groups, such as 3-azaheterocyclic moieties, undergo unexpected ring-opening and reclosure pathways when treated with hydroxylamine, leading to structurally diverse oxime derivatives. The table below summarizes key reaction conditions and outcomes:
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Chloro-3-formylcoumarin | NaOH/EtOH, rt | 4H-Coumarin[3,4-d]isoxazol-4-one | 65 |
| 3-Azaheterocyclic chromone | Pyridine, reflux | 2-Aminochromone | 72 |
These findings underscore the versatility of nucleophilic oximation in chromone systems, particularly when modulated by electronic and steric factors.
Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for functionalizing 6-methyl-3-phenyl-4H-chromen-4-one oxime derivatives. A seminal study employed Pd(OAc)₂ with XantPhos as a bidentate phosphine ligand under atmospheric carbon monoxide pressure to achieve chemoselective transformations. Primary amines preferentially yielded 3-substituted chroman-2,4-diones via an aza-Michael addition/ring-opening/aryloxycarbonylation sequence, while secondary amines produced chromone-3-carboxamides through direct aminocarbonylation.
The catalytic cycle involves oxidative addition of 3-iodochromone to Pd(0), carbonyl insertion, and reductive elimination. Ligand choice proved critical: XantPhos favored chroman-2,4-dione formation with primary amines (up to 92% yield), whereas monodentate ligands like PPh₃ promoted carboxamide synthesis. The table below illustrates ligand-dependent outcomes:
| Amine Type | Ligand | Product | Yield (%) |
|---|---|---|---|
| Primary | XantPhos | Chroman-2,4-dione | 92 |
| Secondary | PPh₃ | Chromone-3-carboxamide | 85 |
This methodology enables precise control over regioselectivity and functional group compatibility, making it invaluable for derivatizing chromone oximes.
While solution-phase methods dominate current synthetic protocols, solid-phase strategies offer untapped potential for high-throughput diversification of chromone oximes. Hypothetically, immobilizing 6-methyl-3-phenyl-4H-chromen-4-one on Wang or Merrifield resin via its hydroxyl or ketone groups could facilitate sequential oximation and functionalization steps. For example, resin-bound chromones might undergo nucleophilic oximation followed by Suzuki-Miyaura coupling or reductive amination to generate combinatorial libraries.
However, no direct studies on solid-phase synthesis of this specific oxime derivative exist in the literature. Future research could explore linker chemistry and cleavage conditions to optimize resin compatibility. Parallels from isoquinoline and flavone solid-phase synthesis suggest that silyl ether-based linkers or photolabile groups may preserve chromone integrity during functionalization.
The heme iron coordination chemistry of 6-Methyl-3-phenyl-4H-chromen-4-one oxime represents a critical mechanistic pathway for enzyme inhibition, particularly in heme-containing enzymes such as indoleamine 2,3-dioxygenase 1. The oxime functional group exhibits unique metal-binding properties that facilitate direct coordination to heme iron centers [1] [2].
The oxime group of 6-Methyl-3-phenyl-4H-chromen-4-one oxime demonstrates exceptional capacity for heme iron coordination through its nitrogen atom, forming stable five-coordinate or six-coordinate complexes depending on the oxidation state of the iron center [3] [4]. The coordination geometry is characterized by a linear arrangement where the nitrogen lone pair of the oxime group directly donates electron density to the iron d-orbitals, resulting in a characteristic shift in the Soret band absorption spectrum from approximately 403 nanometers to 421 nanometers [1].
Spectroscopic studies have revealed that the formation of the chromone-oxime-heme iron complex induces significant electronic perturbations in the porphyrin ring system [1] [5]. The coordination bond between the oxime nitrogen and ferrous iron exhibits typical bond lengths of 1.9-2.1 Angstroms, consistent with strong coordinate covalent bonding [4]. This direct metal coordination mechanism differs substantially from other inhibition modes and provides the molecular basis for the high potency observed with chromone-oxime derivatives.
The thermodynamic stability of the heme iron-oxime coordination complex is enhanced by the electron-withdrawing properties of the chromone ring system, which increases the electron density on the oxime nitrogen donor atom [6] [7]. The methyl substituent at position 6 and the phenyl group at position 3 contribute to the overall binding affinity through hydrophobic interactions with the enzyme active site, while the oxime group serves as the primary anchoring point through heme iron coordination [1] [8].
Temperature-dependent studies have demonstrated that the heme iron-oxime coordination exhibits remarkable thermal stability, with dissociation constants in the nanomolar to low micromolar range [6]. The coordination equilibrium is strongly influenced by the oxidation state of the iron center, with ferrous iron showing higher affinity for oxime ligands compared to ferric iron [3] [4].
The hydrogen bonding interactions between 6-Methyl-3-phenyl-4H-chromen-4-one oxime and indoleamine 2,3-dioxygenase 1 active site residues constitute a sophisticated molecular recognition network that governs binding specificity and inhibitory potency [9] [10]. The oxime hydroxyl group serves as both a hydrogen bond donor and acceptor, forming multiple directional interactions with key amino acid residues in the enzyme active site [9] [11].
Molecular docking studies have identified critical hydrogen bonding interactions between the oxime hydroxyl group and Alanine 264, located in proximity to the heme cofactor [1]. This interaction involves a donor-acceptor distance of approximately 2.1 Angstroms, consistent with strong hydrogen bonding [10]. The geometric parameters of this hydrogen bond exhibit optimal angles of 160-170 degrees, indicating ideal directional complementarity between the ligand and protein [9] [10].
Additional hydrogen bonding networks involve interactions between the chromone carbonyl oxygen and active site water molecules, which serve as bridging elements to connect the ligand with protein backbone atoms [9] [12]. These water-mediated hydrogen bonds contribute approximately 2-4 kilojoules per mole to the overall binding free energy, representing significant stabilization of the protein-ligand complex [13] [14].
The phenyl substituent at position 3 of the chromone ring engages in pi-pi stacking interactions with aromatic residues such as Phenylalanine 214, while simultaneously participating in weak hydrogen bonding through its ortho-positioned hydrogen atoms with backbone carbonyl groups [11] [1]. These carbon-hydrogen to oxygen hydrogen bonds, though individually weak at 1-3 kilojoules per mole, collectively contribute to binding selectivity and specificity [11].
The methyl group at position 6 creates a hydrophobic pocket interaction with Valine 170, eliminating unfavorable water molecules from the binding interface and contributing favorably to the binding entropy [15] [1]. This hydrophobic interaction network extends throughout the chromone ring system, creating a complementary surface that matches the enzyme active site architecture.
Surface plasmon resonance experiments have quantified the individual contributions of hydrogen bonding networks to the overall binding kinetics [1]. The association rate constant increases by approximately 10-fold when hydrogen bonding capacity is optimized, while the dissociation rate constant decreases by 5-fold, resulting in overall binding affinity enhancement of approximately 50-fold compared to analogs lacking hydrogen bonding capability [1] [13].
The conformational dynamics of chromone-oxime-protein complexes reveal intricate molecular motions that are essential for inhibitory function and binding stability [16] [17] [18]. The protein undergoes significant conformational changes upon binding of 6-Methyl-3-phenyl-4H-chromen-4-one oxime, transitioning from an open, substrate-accessible conformation to a closed, inhibitor-bound state [16] [19].
Molecular dynamics simulations spanning microsecond timescales have characterized the conformational landscape of the chromone-oxime-indoleamine 2,3-dioxygenase 1 complex [20] [21]. The enzyme exhibits pre-existing conformational states that selectively bind the chromone-oxime inhibitor through a conformational selection mechanism [17] [22]. The binding process involves initial recognition of the inhibitor by a minor, high-affinity conformational state, followed by population redistribution that stabilizes the bound complex [17] [18].
The JK-loop region of indoleamine 2,3-dioxygenase 1 undergoes substantial conformational rearrangement upon chromone-oxime binding, with root-mean-square deviations of 3-5 Angstroms compared to the apo enzyme structure [15]. This loop closure mechanism effectively sequesters the inhibitor within the active site and prevents substrate access, providing the molecular basis for competitive inhibition [15] [19].
Temperature-dependent nuclear magnetic resonance studies have revealed that the chromone ring system exhibits restricted rotational freedom when bound to the enzyme, with correlation times indicating tight binding to the protein matrix [23] [24]. The oxime group maintains conformational flexibility around the carbon-nitrogen double bond, allowing optimization of hydrogen bonding geometry with active site residues [25] [26].
The phenyl substituent at position 3 samples multiple rotational conformers in solution but becomes conformationally constrained upon protein binding, adopting a single preferred orientation that maximizes favorable interactions with aromatic residues in the binding pocket [18] [19]. This conformational restriction contributes approximately 10-15 kilojoules per mole to the binding free energy through reduced conformational entropy [27] [13].
Pressure-dependent studies have demonstrated that the chromone-oxime-protein complex exhibits negative activation volumes for both association and dissociation processes, indicating that the binding interface becomes more compact and excludes solvent molecules upon complex formation [17] [27]. The volume change upon binding is approximately -120 cubic centimeters per mole, consistent with tight complementary packing between ligand and protein surfaces [13] [14].